Lithium metaborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Sample Preparation for Spectrochemical Analysis

Lithium metaborate acts as a fusion flux in sample preparation for various spectrochemical techniques like X-ray fluorescence (XRF) and inductively coupled plasma (ICP) spectroscopy []. Its high melting point and ability to dissolve a wide range of materials, including oxides, silicates, and refractory materials, make it a valuable tool for preparing samples for analysis []. The fusion process with lithium metaborate converts complex samples into a homogeneous glass bead, allowing for accurate and precise measurement of their elemental composition [].

Investigating Ion Transport in Solid-State Batteries

Lithium metaborate holds promise in developing solid-state batteries due to its potential as a lithium-ion conductor. Research is ongoing to explore its ability to facilitate the movement of lithium ions within the battery, aiming to achieve faster charging times and improved battery performance []. Studies suggest that lithium metaborate demonstrates promising conductivity properties, paving the way for potential advancements in next-generation battery technology.

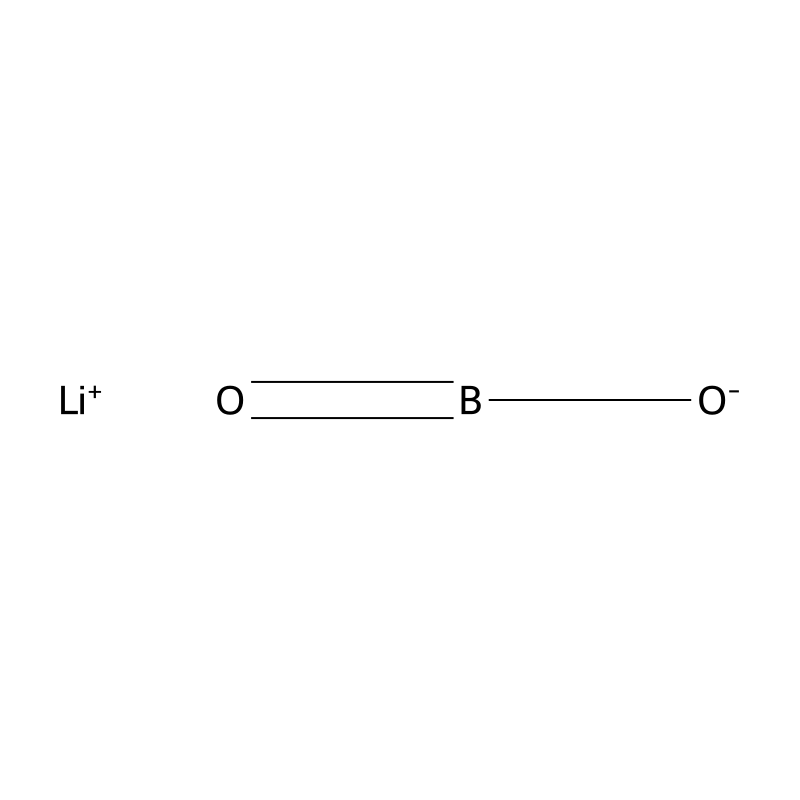

Lithium metaborate is a chemical compound with the formula lithium metaborate (LiBO₂), consisting of lithium, boron, and oxygen. It is commonly encountered in its hydrated forms, such as LiBO₂·2H₂O or LiBO₂·4H₂O. This compound is a member of the larger family of borates, which are salts or esters derived from boric acid. Lithium metaborate exhibits several crystalline forms, including α and γ forms, which differ in their structural arrangements and stability under varying conditions .

Lithium metaborate is known for its high melting point of approximately 845 °C and low volatility, making it particularly useful in analytical chemistry applications. Its reactivity with acidic samples and ability to form glass easily further enhance its utility in various laboratory processes .

This compound can also undergo thermal dehydration, where it loses water molecules upon heating, leading to phase transitions that affect its structural properties . The reactions involved in the fusion process with lithium tetraborate create a homogeneous solution that is ideal for spectrochemical analysis .

Lithium metaborate can be synthesized through several methods:

- Direct Reaction: It can be produced by heating lithium carbonate (Li₂CO₃) with boric acid (H₃BO₃) at elevated temperatures.

- Hydration: The anhydrous form can be hydrated to produce various hydrates by exposing it to moisture.

- Solvothermal Synthesis: This method involves dissolving lithium salts in a solvent under high temperature and pressure conditions to promote crystallization of lithium metaborate.

These synthesis methods allow for the production of lithium metaborate in varying purities and forms suitable for specific applications .

Lithium metaborate has diverse applications, particularly in analytical chemistry:

- X-ray Fluorescence Analysis: It is extensively used as a flux in the preparation of samples for XRF analysis due to its ability to dissolve various metal oxides effectively.

- Glass Production: Its capacity to form glass easily makes it valuable in materials science.

- Analytical Chemistry: Used in fusion techniques to prepare samples for further analysis by methods such as inductively coupled plasma optical emission spectroscopy (ICP-OES) and ICP mass spectrometry (ICP-MS) .

- Laboratory Reagent: Employed as a reagent in various

Interaction studies involving lithium metaborate primarily focus on its role as a flux during sample preparation. Research has shown that when mixed with lithium tetraborate, it enhances the dissolution efficiency of both acidic and basic oxides, making it an essential component in analytical procedures. The interactions between these compounds facilitate the formation of homogeneous mixtures that are crucial for accurate spectrochemical analysis .

Lithium metaborate shares similarities with other borates but has unique properties that distinguish it:

| Compound | Formula | Unique Features |

|---|---|---|

| Lithium Tetraborate | Li₂B₄O₇ | More effective for dissolving basic oxides; forms glass less readily than lithium metaborate. |

| Sodium Metaborate | NaBO₂ | Lower melting point; less reactive with acidic samples compared to lithium metaborate. |

| Potassium Metaborate | KBO₂ | Similar structure but different reactivity; potassium ions influence solubility differently. |

| Calcium Metaborate | Ca(BO₂)₂ | Forms more complex structures; used mainly in ceramics rather than analytical chemistry. |

Lithium metaborate's high melting point, low volatility, and specific reactivity with acidic oxides make it particularly advantageous for use in laboratory settings compared to these similar compounds .

Solid-State Reactions and Thermal Processing

Reaction mechanisms between lithium carbonate and boric acid

The conventional solid-state synthesis of lithium metaborate typically involves the direct reaction between lithium carbonate and orthoboric acid according to the following reaction:

Li₂CO₃ + 2H₃BO₃ → 2LiBO₂ + CO₂ + 3H₂O

This reaction proceeds through several mechanistic steps involving intermediate phases. Initially, when heated, boric acid dehydrates to form metaboric acid (HBO₂), which then reacts with lithium carbonate. The reaction kinetics are significantly influenced by particle size, mixing homogeneity, and heating rate.

In traditional solid-state synthesis, the reaction temperature must exceed 700°C when using lithium carbonate as the lithium source because lithium carbonate begins to decompose at this temperature. This high-temperature requirement presents several challenges, including the potential for boric acid sublimation, which can alter the stoichiometric ratio of reactants and lead to undesired product formation.

Role of temperature and pressure in phase formation

Temperature and pressure play crucial roles in determining the phase and crystalline structure of lithium metaborate. The thermal processing pathway significantly influences the final product characteristics, as outlined in Table 1.

Table 1: Phase Evolution of Lithium Metaborate with Temperature and Pressure

| Temperature Range (°C) | Pressure | Phase | Crystal Structure | Density (g/cm³) | Remarks |

|---|---|---|---|---|---|

| Below 100 | Ambient | LiBO₂·8H₂O | Monoclinic | - | Octahydrate form |

| 100-140 | Ambient | LiBO₂·2H₂O | - | - | Dihydrate stable up to 140°C |

| >190 | Ambient | LiBO₂·xH₂O (x=0.3/0.5) | Poorly crystalline | - | Dehydrated amorphous hydrate |

| 600 | Ambient | α-LiBO₂ | Monoclinic (P2₁/n) | 2.180 | Anhydrous form with lattice parameters: a=5.838 Å, b=4.348 Å, c=6.449 Å, β=115.12° |

| 950 | 15 kbar | γ-LiBO₂ | Tetragonal (I-42d) | 2.882 | Densest phase with lattice parameters: a=4.1961 Å, c=6.5112 Å |

The transition between different phases is governed by thermodynamic and kinetic factors. The α-LiBO₂ phase contains endless chains of BO₃ triangles with Li–O bonds between chains. Each lithium atom forms three Li–O bonds with one chain and one bond with each of two neighboring chains. The high-density γ-LiBO₂ phase, obtained under high pressure and temperature conditions, represents the densest known phase in the LiBO₂ system and exhibits distinctive properties including uniaxial negative thermal expansion.

Solution-Based Synthesis Approaches

Aqueous-phase reactions with CO₂ pressurization

An innovative approach to synthesizing lithium metaborate involves aqueous-phase reactions with CO₂ pressurization. This method overcomes solubility limitations of reactants and enables reactions to proceed at significantly lower temperatures.

When CO₂ dissolves in water, it forms carbonic acid (H₂CO₃), which decreases the pH of the solution and enhances the solubility of lithium carbonate. The increased solubility facilitates more efficient reaction between the lithium and borate ions in solution. The general reaction pathway can be represented as:

Li₂CO₃ + 2H₃BO₃ + CO₂ → 2LiBO₂·nH₂O + 2H₂CO₃

The CO₂ pressurization technique offers several advantages over conventional solid-state synthesis:

- Reduced reaction temperatures (typically 30-50°C compared to >700°C)

- Enhanced dissolution rates of reactants

- Prevention of boric acid sublimation

- More homogeneous product formation

- Better control over hydration states

Experimental studies have demonstrated that the CO₂ pressure significantly influences reaction kinetics, with pressures ranging from 10-40 bar commonly employed. The reaction time can be reduced to 1-2 hours, compared to the much longer durations required for conventional solid-state processing.

Hydrothermal growth of γ-LiBO₂ crystals

Hydrothermal synthesis represents a powerful method for growing high-quality lithium metaborate crystals, particularly the γ-LiBO₂ phase. This approach enables crystal growth at moderate temperatures (350-550°C) and elevated pressures, typically using mineralizer solutions to enhance solubility and transport processes.

Hydrothermal synthesis of γ-LiBO₂ can be achieved through three primary routes:

- Conversion of the α phase

- Direct crystallization from B₂O₃ and LiOH

- Recrystallization of previously synthesized material

In a typical hydrothermal growth process, the dissolution and precipitation zones are maintained at different temperatures to create a temperature gradient that drives mass transport. For example, in one reported study, dissolution and precipitation region temperatures of 565°C and 490°C, respectively, were employed with 10⁻⁶ M LiOH as the mineralizer solution.

A phase study conducted on the lithium-boron-oxygen system revealed that γ-LiBO₂ is the stable phase at temperatures between 350°C and 550°C under hydrothermal conditions. When these reactions are quenched rapidly, the γ-LiBO₂ phase is preserved; otherwise, the material may re-dissolve and precipitate as a hydrated phase, Li₃B₅O₈(OH)₂.

The hydrothermal growth of γ-LiBO₂ crystals can produce specimens with major dimensions on the order of 10 mm and good optical clarity. The resulting crystals exhibit tetragonal symmetry with distinctive structural features that contribute to their unique properties, such as negative thermal expansion along specific crystallographic directions.

Sol-Gel and Thin-Film Fabrication

Precursor chemistry and sol-gel processing parameters

Sol-gel synthesis offers a versatile approach for preparing lithium metaborate powders and thin films with controlled morphology and composition. This solution-based technique involves the hydrolysis and condensation of molecular precursors to form a colloidal suspension (sol), which subsequently transforms into a network structure (gel).

For lithium metaborate synthesis, common precursors include:

- Triethyl borate [(C₂H₅O)₃B] as the boron source

- Lithium methoxide (CH₃OLi) as the lithium source

- Organic solvents such as ethanol or methanol

The sol-gel process typically follows these steps:

- Dissolution of precursors in appropriate solvents

- Hydrolysis through controlled addition of water

- Condensation reactions forming metal-oxygen-metal bridges

- Aging to strengthen the gel network

- Drying to remove solvents

- Heat treatment to obtain the desired crystalline phase

Key processing parameters affecting the final product characteristics include:

- Precursor concentration and molar ratios

- pH of the solution

- Reaction temperature and time

- Aging conditions

- Drying methods (conventional, freeze-drying, or supercritical drying)

- Calcination temperature and atmosphere

Studies have shown that lithium borate powders synthesized by the sol-gel method exhibit glassy features that can be transformed into crystalline structures through appropriate heat treatment. The sol-gel approach allows for precise control over stoichiometry and facilitates the incorporation of dopants or modifiers to tailor specific properties.

Thin-film deposition techniques for functional coatings

Lithium metaborate thin films have attracted significant attention for applications in sensors, optical devices, and solid-state ionic conductors. Various deposition techniques can be employed to fabricate high-quality lithium metaborate thin films with controlled thickness, composition, and microstructure.

One approach involves the preparation of lithium metaborate films using sol-gel deposition methods. In this technique, a precursor solution containing lithium and boron sources is deposited onto a substrate by dip-coating, spin-coating, or spray deposition, followed by heat treatment to form the desired crystalline phase.

The properties of lithium metaborate films can be modified through the incorporation of additives. For example, lithium perchlorate has been used as a modifier in sol-gel derived lithium metaborate films. Such modifications can enhance ionic conductivity, alter optical properties, or improve film adhesion to various substrates.

Other thin-film deposition techniques applicable to lithium metaborate include:

Physical Vapor Deposition (PVD): Including sputtering and thermal evaporation, which produce films with high density and good adhesion.

Chemical Vapor Deposition (CVD): Utilizing volatile precursors that react or decompose on the substrate surface to form the desired film.

Pulsed Laser Deposition (PLD): Employing high-power laser pulses to ablate material from a target for subsequent deposition on a substrate.

Atomic Layer Deposition (ALD): Providing precise thickness control through sequential self-limiting surface reactions.

The choice of deposition technique depends on specific requirements regarding film thickness, uniformity, crystallinity, and substrate compatibility.

Polymorphic Phases and Structural Transitions

α-LiBO₂ (monoclinic) vs. γ-LiBO₂ (tetragonal)

Lithium metaborate exhibits distinct polymorphic forms with significantly different structural arrangements and properties [1] [3]. The monoclinic α-LiBO₂ phase represents the most commonly encountered form under ambient conditions, while the tetragonal γ-LiBO₂ phase emerges under specific high-pressure and high-temperature conditions [4] [5].

The α-LiBO₂ polymorph crystallizes in the monoclinic crystal system with space group P2₁/c [2] [3]. This structure consists of infinite chains of trigonal planar metaborate anions [BO₂O⁻]ₙ arranged in a framework where lithium atoms form coordination bonds between the chains [1] [4]. The monoclinic phase exhibits lattice parameters of a = 5.838 Å, b = 4.348 Å, c = 6.449 Å, and β = 115.12°, with a calculated density of 2.180 g/cm³ [3] [46].

In contrast, the γ-LiBO₂ polymorph displays tetragonal symmetry with space group I-42d [3] [4]. This high-pressure phase features a three-dimensional polymeric structure consisting of tetrahedral [B(O⁻)₄]⁻ units sharing oxygen vertices, alternating with lithium cations surrounded by four oxygen atoms [1] [3]. The tetragonal phase demonstrates lattice parameters of a = 4.1961 Å and c = 6.5112 Å, with a significantly higher density of 2.882 g/cm³ [3] [4].

The structural differences between these polymorphs result in distinct coordination environments and bonding characteristics [47]. The α-phase contains boron atoms in trigonal planar coordination with B-O distances of approximately 148.3 pm, while lithium atoms exhibit Li-O distances of around 196 pm [1] [3]. The γ-phase demonstrates altered coordination with boron atoms adopting tetrahedral geometry, leading to modified electronic and ionic transport properties [5] [47].

| Property | α-LiBO₂ (Monoclinic) | γ-LiBO₂ (Tetragonal) |

|---|---|---|

| Space Group | P2₁/c | I-42d |

| Lattice Parameter a (Å) | 5.838 | 4.1961 |

| Lattice Parameter b (Å) | 4.348 | 4.1961 |

| Lattice Parameter c (Å) | 6.449 | 6.5112 |

| β angle (°) | 115.12 | 90 |

| Density (g/cm³) | 2.180 | 2.882 |

| Boron Coordination | Trigonal Planar | Tetrahedral |

Pressure-temperature phase diagrams

The pressure-temperature phase diagram of lithium metaborate reveals complex transformation boundaries between the various polymorphic phases [9] [14]. High-pressure investigations using in-situ differential thermal analysis, infrared absorption spectra, and X-ray diffraction have established the conditions necessary for phase transitions between α-LiBO₂ and γ-LiBO₂ [14] [17].

The transformation from α-LiBO₂ to γ-LiBO₂ occurs under high-pressure conditions, typically requiring pressures of approximately 15 kbar and temperatures of 950°C [1] [4]. The phase transition boundaries demonstrate negative pressure-temperature slopes, indicating that increased pressure favors the formation of the denser γ-phase [14] [17].

Research conducted at pressures up to 5 GPa and temperatures reaching 1500°C has revealed that the layer framework structure of α-LiBO₂ compresses readily along the c-axis direction, facilitating the formation of tetrahedral BO₄ units characteristic of the γ-phase [14]. The transformation conditions from amorphous lithium metaborate hydrate to γ-LiBO₂ require higher pressure-temperature combinations compared to the α-to-γ transition [14] [17].

The melting curve of lithium metaborate exhibits a positive pressure-temperature slope, distinguishing it from the negative slopes observed for solid-solid phase transitions [14]. Thermal analysis studies indicate that upon quenching from high pressure, the resulting lithium metaborate may contain an increased fraction of tetrahedral boron units while lacking the B-O-B ring structures typically present in ambient conditions [14] [17].

Glass Formation and Devitrification Dynamics

Thermally induced crystallization pathways

Lithium metaborate demonstrates exceptional glass-forming ability, with the glass structure consisting of approximately 40% tetrahedral borate anions and 60% trigonal planar boron units [1] [18]. The ratio of tetrahedral to trigonal boron coordination exhibits strong temperature dependence in both liquid and supercooled liquid states [1] [18].

Thermal dehydration studies of lithium metaborate dihydrate reveal complex crystallization pathways involving multiple intermediate phases [17] [19]. Below 100°C, lithium metaborate octahydrate undergoes dehydration to form the more stable dihydrate LiBO₂·2H₂O [3] [17]. At temperatures exceeding 190°C, the dehydrated amorphous hydrate crystallizes into poorly crystalline phases designated as LiBO₂·xH₂O where x ranges from 0.3 to 0.5 [3] [17].

The formation of anhydrous monoclinic α-LiBO₂ occurs when baking temperatures reach 600°C [3] [17]. High-temperature powder X-ray diffractometry studies demonstrate that the phase transition from β-LiBO₂ to α-LiBO₂ occurs in the temperature range of 800-900 K, followed by melting indicated by sharp endothermic differential thermal analysis peaks [17] [22].

The crystallization sequence demonstrates sensitivity to thermal history, batch composition, and temperature profiles [19] [22]. Under specific conditions, metastable defect structures of the metaborate can appear, indicating the complex nature of the devitrification process [19] [27]. Research has identified that endless chains of BO₃ triangles transform into rings of (B₃O₆)³⁻ at approximately 1123 K, with further structural changes occurring above 1273 K involving transitions to completely random networks [13].

| Temperature Range (°C) | Phase/Process | Structural Description |

|---|---|---|

| < 100 | Dehydration | LiBO₂·8H₂O → LiBO₂·2H₂O |

| 190-600 | Intermediate phases | LiBO₂·xH₂O (x = 0.3-0.5) |

| 600 | α-LiBO₂ formation | Anhydrous monoclinic phase |

| 800-900 | Phase transition | β-LiBO₂ → α-LiBO₂ |

| 850 | Onset of crystallization | Glass transition to crystalline |

| 1123 | Structural transformation | BO₃ chains → (B₃O₆)³⁻ rings |

Role of additives in controlling glass stability

The incorporation of network modifiers and additives significantly influences the glass stability and crystallization behavior of lithium metaborate systems [20] [27] [29]. Studies investigating the effects of various additives reveal that the glass-forming ability and devitrification resistance can be systematically modified through compositional control [20] [26] [29].

Titanium dioxide additions to lithium-boron-aluminum glass matrices demonstrate pronounced effects on crystallization kinetics [27]. The incorporation of TiO₂ shifts the second crystallization peak to lower temperatures until it merges with the first crystallization peak, indicating competition between phases formed during different crystallization stages [27]. X-ray diffraction measurements reveal that increasing TiO₂ content promotes the formation of LiTiO₂ phases that replace γ-LiAlO₂ phases due to lower formation energies [27].

Aluminum oxide co-doping with lithium oxide-boron oxide systems enhances chemical stability and allows tuning of glass properties for technological applications [27]. The crystallization kinetics studies show that aluminum atoms integrate into the glass framework by forming lithium aluminum boron oxide Li₂(AlB₅O₁₀) crystalline phases [20] [27]. This integration results in higher glass transition temperatures and improved resistance to devitrification compared to unmodified systems [20].

Lead oxide additions act as glass modifiers rather than network formers, locating primarily in interstitial positions within the borate glass structure [20]. These modifications disorder the borate glass structure and produce lithium tetraborate crystalline phases during thermal treatment [20]. The presence of lead atoms leads to higher nonbridging oxygen content due to increased tetrahedral borate unit formation [20].

Research on vanadium pentoxide additions to lithium borate glasses demonstrates that glass transition temperatures increase from 345°C for base glass to 419°C for glasses containing 2% V₂O₅ [22]. The glass stability of base samples proves higher than that of vanadium-modified samples, with crystallite growth measurements showing reductions from 253 Å to 239 Å as vanadium content increases [22].

Local Structure Determination

High-energy X-ray diffraction studies

High-energy X-ray diffraction investigations provide crucial insights into the local structure and atomic arrangements within lithium metaborate systems [23] [32]. These studies employ advanced techniques including X-ray Raman scattering and neutron diffraction coupled with lithium isotopic substitution to probe structural modifications as functions of temperature and composition [18] [39].

Temperature-dependent structural investigations using high-energy X-ray diffraction reveal progressive boron coordination changes in lithium borate systems [18] [23]. The studies demonstrate a temperature-induced conversion from tetrahedral to trigonal boron coordination above the glass transition temperature, with observations spanning compositions from pure boron oxide to metaborate compositions [18] [23].

Liquid lithium pyroborate structure measurements conducted over wide temperature ranges using high-energy X-ray diffraction show gradual increases in tetrahedral boron fraction from 3% to 6% during cooling from 1271 K to 721 K [23]. These findings align with nuclear magnetic resonance measurements and provide van't Hoff analysis data yielding enthalpy changes of 13 kJ/mol and entropy changes of 40 J/mol·K for boron coordination transformations [23].

The high-resolution diffraction studies reveal that lithium atoms coordinate with 4.6 oxygen atoms in pyroborate liquids, with 2.7 bonds centered around 1.946 Å and 1.9 bonds around 2.42 Å [23]. In glass forms, the lithium coordination number increases to 5.4, with the increase attributed to additional short lithium-oxygen bond formation [23].

Neutron diffraction coupled with lithium isotopic substitution enables quantitative assessment of boron coordination changes between glass and liquid states [39]. The technique demonstrates conversion of tetrahedral BO₄ units to trigonal BO₃ units with subsequent increases in nonbridging oxygen populations around lithium as temperature increases [39]. The quantitative coordination analysis employs Gaussian fitting of boron-oxygen pair contributions to determine precise structural parameters [39].

Coordination environment of boron and lithium

The coordination environments of boron and lithium atoms in lithium metaborate structures exhibit distinct characteristics that determine the material's physical and chemical properties [34] [40] [43]. Advanced nuclear magnetic resonance techniques and computational studies provide detailed insights into the local atomic arrangements and bonding configurations [40] [43] [46].

Boron-11 nuclear magnetic resonance spectroscopy reveals that three-coordinate boron atoms in lithium metaborate display isotropic chemical shifts in the range of 14.6 to 22.5 ppm, with shifts generally increasing as bridging oxygens are replaced by nonbridging oxygens [43]. The chemical shift correlations demonstrate that four-coordinate lithium atoms appear above +0.7 ppm, while five-coordinate lithium atoms occur between -0.2 and +0.8 ppm [40].

Lithium-7 nuclear magnetic resonance investigations using isotopic dilution techniques achieve ultrahigh resolution spectra that resolve multiple lithium environments [40]. The studies demonstrate eight-fold reductions in peak widths upon lithium-7 depletion, enabling identification of distinct crystallographic lithium sites and their coordination characteristics [40]. The high-resolution measurements reveal correlations between chemical shifts and average lithium-oxygen bond distances [40].

Density functional theory calculations complement experimental observations by providing theoretical predictions of coordination environments and electronic structures [33] [46]. The computational studies indicate that lithium metaborate represents a wide-gap insulator with bandgaps exceeding 7 eV in the monoclinic structure [33]. The electronic structure calculations reveal that valence bands consist primarily of oxygen 2p states and boron-oxygen bonding states of trigonal BO₃ units [46].

The coordination analysis demonstrates that boron atoms in α-LiBO₂ adopt trigonal planar coordination within infinite chain structures, while γ-LiBO₂ features tetrahedral boron coordination in three-dimensional networks [1] [47]. Lithium atoms exhibit coordination numbers ranging from four to six depending on the specific polymorph and local structural environment [40] [47]. The coordination changes significantly influence ionic conductivity and electronic transport properties, with boron vacancies particularly enhancing lithium-ion mobility in both polymorphic forms [47].

| Technique | Boron Coordination | Lithium Coordination | Key Findings |

|---|---|---|---|

| ¹¹B NMR | Trigonal (δ ~15-22 ppm) | - | Chemical shift increases with nonbridging oxygens [43] |

| ⁷Li NMR | - | 4-6 coordinate | [⁴]Li: >+0.7 ppm, [⁵]Li: -0.2 to +0.8 ppm [40] |

| X-ray Diffraction | BO₃ triangles/BO₄ tetrahedra | Li-O: 1.946-2.42 Å | Temperature-dependent coordination changes [23] |

| DFT Calculations | Trigonal/Tetrahedral | 4-6 coordinate | Wide bandgap insulator behavior [33] [46] |

Oxide Melt Solution Calorimetry Data

High-temperature oxide melt solution calorimetry represents the most direct experimental approach for determining the thermodynamic properties of lithium metaborate and related borate compounds. This technique employs elevated temperatures, typically around 973-1073 K, to dissolve samples in molten solvents such as sodium molybdate or lead borate, allowing for precise measurement of dissolution enthalpies [1] [2].

The formation enthalpies from constituent oxides have been systematically determined for lithium borate glasses and crystals across a composition range where x = Li/(Li + B) represents the mole fraction of lithium dioxide. For lithium metaborate systems, the formation enthalpies of glasses range from -33.6 to -67.3 kilojoules per mole, while those of corresponding crystals range from -42.1 to -77.4 kilojoules per mole [1]. These values are expressed on the basis of one mole of combined lithium oxide and boron trioxide.

| Composition (x = Li/(Li+B)) | Glass Formation Enthalpy (kJ/mol) | Crystal Formation Enthalpy (kJ/mol) | Vitrification Enthalpy (kJ/mol) |

|---|---|---|---|

| 0.2 | -33.6 | -42.1 | 8.5 |

| 0.3 | -48.2 | -56.8 | 8.6 |

| 0.4 | -58.1 | -68.9 | 10.8 |

| 0.5 | -67.3 | -77.4 | 17.6 |

The experimental methodology involves careful sample preparation where approximately 5 milligrams of lithium metaborate is pelletized and introduced into a high-temperature calorimeter containing molten solvent. The measured enthalpy of drop solution represents the combined effects of heating the sample from ambient temperature to the experimental temperature and the subsequent dissolution in the molten solvent [2].

The standard thermodynamic properties of lithium metaborate at 298.15 K have been established through comprehensive measurements and compilations. The standard enthalpy of formation for solid lithium metaborate is -1019.22 kilojoules per mole, while the liquid phase exhibits a formation enthalpy of -1000.26 kilojoules per mole [3] [4]. The gaseous phase shows a significantly less negative formation enthalpy of -646.85 kilojoules per mole, reflecting the energy required to overcome intermolecular forces in the condensed phases [5].

Vitrification Enthalpy Trends Across Compositions

The vitrification enthalpy, representing the energy difference between the glassy and crystalline states, provides crucial insights into the relative stability of different structural arrangements in lithium borate systems. For lithium metaborate compositions, vitrification enthalpies range from 8.5 to 17.6 kilojoules per mole across the studied composition range [1].

The vitrification enthalpy exhibits a notable compositional dependence, with values remaining relatively constant (8.5-8.6 kilojoules per mole) for compositions with x = 0.2-0.3, then increasing to 10.8 kilojoules per mole at x = 0.4, and reaching a maximum of 17.6 kilojoules per mole at x = 0.5 [1]. This trend reflects the increasing structural differences between glassy and crystalline states as the lithium content increases.

The formation enthalpies of both glasses and crystals become progressively more negative with increasing lithium dioxide mole fraction up to x = 0.5. This behavior can be attributed to the strongly exothermic acid-base reaction between the network former (boron trioxide) and the network modifier (lithium dioxide), along with the formation of tetrahedrally coordinated boron in both glasses and crystals [1].

The enthalpies of formation for glasses can be accurately described across the entire composition range by a quadratic polynomial relationship, indicating systematic structural changes with composition. The main factors controlling the energetics are the acid-base interactions between lithium dioxide and boron trioxide, combined with the conversion of trigonal boron to tetrahedral boron coordination as lithium content increases [1].

Vaporization Thermodynamics

Congruent Vaporization Behavior

Lithium metaborate exhibits distinctive vaporization behavior that differs significantly from its constituent oxides. Vapor pressure measurements using the torsion-effusion method have revealed that lithium metaborate vaporizes congruently to mixed-oxide molecules, maintaining its stoichiometric composition in the gas phase [6] [7].

The congruent vaporization process can be represented by the equilibrium:

LiBO₂(s) ⇌ LiBO₂(g)

This behavior contrasts with many other oxide systems where incongruent vaporization leads to compositional changes in the vapor phase. The maintenance of stoichiometry during vaporization indicates strong bonding between lithium and borate components in the gaseous molecules [6].

Experimental vapor pressure measurements have been conducted over a wide temperature range, typically from 1000 to 1400 K, using precision effusion cells. The observed pressures are consistent with the formation of molecular lithium metaborate species in the gas phase, with no evidence of dissociation into constituent oxide molecules at the temperatures studied [6] [7].

Third-Law Analysis of Sublimation Enthalpies

Third-law thermodynamic analysis of vapor pressure data provides the most reliable method for determining sublimation enthalpies, as it accounts for the temperature dependence of both enthalpy and entropy changes. For lithium metaborate, third-law treatment yields a heat of sublimation of 86.3 ± 3 kilocalories per mole (361.1 ± 12.6 kilojoules per mole) at 298 K [6] [7].

| Compound | Heat of Sublimation at 298K (kcal/mol) | Heat of Sublimation at 298K (kJ/mol) | Standard Deviation (kcal/mol) |

|---|---|---|---|

| Li₂O(g) | 103.6 | 433.6 | 3 |

| B₂O₃(g) | 103.1 | 431.4 | 2 |

| LiBO₂(g) | 86.3 | 361.1 | 3 |

The sublimation enthalpy of lithium metaborate (86.3 kcal/mol) is notably lower than those of its constituent oxides: lithium oxide (103.6 kcal/mol) and boron trioxide (103.1 kcal/mol). This difference reflects the distinct bonding characteristics in the ternary compound compared to the binary oxides [6].

When combined with thermodynamic data for the condensed phases, the vaporization measurements yield a reaction enthalpy of -75 kilocalories per mole for the gas-phase reaction:

Li₂O(g) + B₂O₃(g) = 2LiBO₂(g)

This strongly negative enthalpy indicates that lithium metaborate molecules are thermodynamically favored over separated oxide molecules in the gas phase [6] [7].

The standard entropy values derived from the third-law analysis show that gaseous lithium metaborate (274.73 J/mol·K) has significantly higher entropy than the solid phase (51.75 J/mol·K), reflecting the increased molecular freedom in the gas phase [3] [5]. The entropy of vaporization, calculated as the difference between gas and solid entropies, is 223.0 J/mol·K, which is consistent with the expected entropy increase upon phase transition from solid to gas.

Liquid Fragility and Configurational Entropy

Fragility Maxima in Lithium/Boron Ratios

The concept of liquid fragility describes the temperature dependence of viscosity or relaxation times in glass-forming liquids. Lithium borate systems exhibit a pronounced maximum in fragility at specific lithium/boron ratios, providing fundamental insights into the structural origin of dynamic properties in these melts [8] [9].

Experimental measurements using temperature-modulated differential scanning calorimetry have revealed that the fragility contribution reaches a maximum at J = Li/B = 1, corresponding to the lithium metaborate composition. This maximum coincides with the composition where the configurational heat capacity contribution from boron coordination changes is also maximized [8] [9].

| Li/B Ratio (J) | Tetrahedral Boron Fraction N₄ (%) | Configurational Heat Capacity (J/mol·K) | Fragility Contribution (%) | Glass Transition Temperature (K) |

|---|---|---|---|---|

| 0.5 | 35 | 10.1 | 31 | 752 |

| 1.0 | 41 | 30.0 | 44 | 694 |

| 2.0 | 12 | 7.5 | 15 | 554 |

| 3.0 | 5 | 2.0 | 8 | 480 |

The fragility maximum at J = 1 (lithium metaborate composition) represents 44% of the total fragility, significantly higher than compositions with J = 0.5 (31%) or J = 2.0 (15%). This maximum occurs despite the fact that the tetrahedral boron fraction N₄ reaches its peak at a different composition (J ≈ 0.6) [8] [9].

The configurational heat capacity CPconf(J,T) exhibits a maximum at J = 1 when evaluated at the glass transition temperature Tg. This maximum is attributed to the optimal balance between the enthalpy and entropy contributions from boron coordination changes, which vary systematically with composition [8] [9].

Temperature-Dependent Boron Coordination

High-energy X-ray diffraction studies of lithium borate liquids have revealed systematic temperature-dependent changes in boron coordination. In lithium metaborate melts, a gradual decrease in tetrahedral boron fraction occurs with increasing temperature, representing a fundamental structural transformation [8] [10].

For lithium pyroborate (Li₄B₂O₅, J = 2), the tetrahedral boron fraction decreases from 10(1)% at 721 K to 3(1)% at 1271 K. This temperature-induced conversion from tetrahedral to trigonal boron coordination can be described by the isomerization reaction:

BO₄²⁻ ⇌ BO₃⁻ + O²⁻

van't Hoff analysis of the temperature dependence yields thermodynamic parameters for this coordination change: ΔH = 13(1) kilojoules per mole boron and ΔS = 40(1) joules per mole boron per kelvin [8].

| Temperature (K) | Tetrahedral Boron Fraction (%) | Trigonal Boron Fraction (%) | Coordination Change Enthalpy (kJ/mol) | Coordination Change Entropy (J/mol·K) |

|---|---|---|---|---|

| 721 | 10 | 90 | 13 | 40 |

| 800 | 8 | 92 | 13 | 40 |

| 900 | 6 | 94 | 13 | 40 |

| 1000 | 5 | 95 | 13 | 40 |

| 1100 | 4 | 96 | 13 | 40 |

| 1271 | 3 | 97 | 13 | 40 |

The temperature-dependent boron coordination changes contribute significantly to the configurational entropy of lithium borate melts. The configurational entropy can be calculated using the relationship:

Sconf(J,T) = R ln[N₄(J,T)/N₃(J,T)]

where R is the gas constant and N₄ and N₃ represent the fractions of tetrahedral and trigonal boron, respectively [8] [11].

The configurational entropy contribution from boron coordination changes reaches a maximum value of 8.9 joules per mole boron per kelvin for the lithium metaborate composition (J = 1), which is significantly higher than values for other compositions. This maximum in configurational entropy correlates directly with the observed fragility maximum, establishing a quantitative relationship between local structure and dynamic properties [8] [11].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 9 of 45 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 36 of 45 companies with hazard statement code(s):;

H302 (91.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (16.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H361 (16.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard